molecular formula C14H10F2O2 B6400262 2-(2,5-Difluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1262006-35-8

2-(2,5-Difluorophenyl)-6-methylbenzoic acid, 95%

Katalognummer B6400262
CAS-Nummer: 1262006-35-8
Molekulargewicht: 248.22 g/mol
InChI-Schlüssel: KNRTYMBOFIJYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Difluorophenyl)-6-methylbenzoic acid, 95% (2,5-DFP-6-MBA) is a fluorinated phenylbenzoic acid derivative, which has been widely used in scientific research and laboratory experiments. It has a wide range of applications, including organic synthesis, pharmacology, and biochemistry. It is also used as an intermediate in the preparation of pharmaceuticals and other compounds.

Wirkmechanismus

The mechanism of action of 2,5-DFP-6-MBA is not fully understood. However, it is believed to act as an inhibitor of FAAH, by binding to the active site of the enzyme and preventing its activity. This inhibition of FAAH activity leads to an increase in the levels of endocannabinoids, which in turn leads to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by 2,5-DFP-6-MBA leads to an increase in the levels of endocannabinoids, which has a variety of physiological effects. These effects include an increase in appetite, a decrease in anxiety and stress, an improvement in mood, and an increase in pain tolerance. In addition, 2,5-DFP-6-MBA has been shown to modulate the immune system and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2,5-DFP-6-MBA in laboratory experiments is its high activity and selectivity for FAAH inhibition. It is also relatively stable and easy to handle. However, it is important to note that 2,5-DFP-6-MBA is not a selective inhibitor of FAAH and can also inhibit other enzymes, such as monoamine oxidase and acetylcholinesterase.

Zukünftige Richtungen

Future research on 2,5-DFP-6-MBA could focus on further elucidating its mechanism of action and the exact physiological effects it has on the body. In addition, further studies could explore its potential therapeutic applications, such as the treatment of anxiety and inflammation. Finally, research could focus on developing more selective and potent inhibitors of FAAH, which could be used in laboratory experiments and potentially in clinical applications.

Synthesemethoden

2,5-DFP-6-MBA can be synthesized from the reaction of 2,5-difluorophenol and methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, where the hydroxide ion acts as a nucleophile and displaces the halogen atom from the aromatic ring. The resulting product is then recrystallized to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

2,5-DFP-6-MBA has been widely used in scientific research and laboratory experiments. It has been studied as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. It has also been used to study the role of FAAH in the regulation of inflammatory processes. In addition, 2,5-DFP-6-MBA has been used to investigate the pharmacology of G protein-coupled receptors, such as the muscarinic acetylcholine receptor.

Eigenschaften

IUPAC Name

2-(2,5-difluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(15)5-6-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRTYMBOFIJYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689709
Record name 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-35-8
Record name 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.